molecular formula C22H21ClFN5O2 B2646001 2-chloro-N-(1-(1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide CAS No. 1251556-99-6

2-chloro-N-(1-(1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide

Cat. No. B2646001
CAS RN: 1251556-99-6
M. Wt: 441.89
InChI Key: GASQYVAJPHQSJK-UHFFFAOYSA-N
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Description

2-chloro-N-(1-(1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide is a useful research compound. Its molecular formula is C22H21ClFN5O2 and its molecular weight is 441.89. The purity is usually 95%.
BenchChem offers high-quality 2-chloro-N-(1-(1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-chloro-N-(1-(1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Disposition and Metabolism Studies

A study explored the disposition and metabolism of a compound structurally similar to 2-chloro-N-(1-(1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide, used as an orexin 1 and 2 receptor antagonist. This compound, SB-649868, demonstrated extensive metabolism with elimination mainly via feces, highlighting its potential in treating insomnia (Renzulli et al., 2011).

Antimicrobial Activities

Derivatives of 1,2,4-Triazole, structurally related to the compound , have been synthesized and found to possess antimicrobial activities against various microorganisms. This indicates potential applications in developing new antimicrobial agents (Bektaş et al., 2007).

Activity Against Trypanosoma Brucei Rhodesiense

Research on analogues of thiazol-2-ethylamines, similar in structure to the compound , has shown activity against Trypanosoma brucei rhodesiense, the pathogen causing human African trypanosomiasis. This highlights its potential use in treating parasitic infections (Patrick et al., 2016).

Luminescent Properties and Photo-induced Electron Transfer Studies

Compounds with piperazine substituents, structurally related to the compound of interest, have been studied for their luminescent properties and photo-induced electron transfer, indicating potential use in materials science and photophysics (Gan et al., 2003).

Antiviral and Antimicrobial Activities

New urea and thiourea derivatives of piperazine, including molecules structurally akin to the compound of interest, have been synthesized and evaluated for their antiviral and antimicrobial activities. This opens up possibilities in developing new antiviral and antimicrobial agents (Reddy et al., 2013).

Antipathogenic Activity

Thiourea derivatives, structurally related to the compound , have been synthesized and evaluated for antipathogenic activity, particularly against Pseudomonas aeruginosa and Staphylococcus aureus. This suggests potential applications in developing anti-microbial agents with antibiofilm properties (Limban et al., 2011).

properties

IUPAC Name

2-chloro-N-[1-[1-(4-fluoro-3-methylphenyl)triazole-4-carbonyl]piperidin-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClFN5O2/c1-14-12-16(6-7-19(14)24)29-13-20(26-27-29)22(31)28-10-8-15(9-11-28)25-21(30)17-4-2-3-5-18(17)23/h2-7,12-13,15H,8-11H2,1H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GASQYVAJPHQSJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2C=C(N=N2)C(=O)N3CCC(CC3)NC(=O)C4=CC=CC=C4Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClFN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(1-(1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide

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